4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a chloro-phenyl-propenylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.
Addition of the Chloro-phenyl-propenylidene Moiety: The final step involves the condensation of the triazole derivative with 2-chloro-3-phenyl-2-propenal in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the double bonds in the propenylidene moiety.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced propenylidene derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group may enhance the compound’s ability to penetrate biological membranes, while the chloro-phenyl-propenylidene moiety can interact with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The unique combination of the triazole ring, phenoxymethyl group, and chloro-phenyl-propenylidene moiety in 4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL imparts distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H15ClN4OS |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4OS/c19-15(11-14-7-3-1-4-8-14)12-20-23-17(21-22-18(23)25)13-24-16-9-5-2-6-10-16/h1-12H,13H2,(H,22,25)/b15-11-,20-12+ |
InChI Key |
BETBXBZZWDBHFR-JABDDIKQSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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